2-Iodo-4-methyloxazole-5-carboxylic acid
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Overview
Description
2-Iodo-4-methyloxazole-5-carboxylic acid is a heterocyclic compound with the molecular formula C₅H₄INO₃ and a molecular weight of 253.00 g/mol . This compound is characterized by the presence of an oxazole ring substituted with iodine at the 2-position, a methyl group at the 4-position, and a carboxylic acid group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-4-methyloxazole-5-carboxylic acid typically involves the iodination of 4-methyloxazole-5-carboxylic acid. One common method includes the use of iodine and an oxidizing agent such as potassium iodate (KIO₃) in an acidic medium . The reaction is carried out under controlled temperature and pH conditions to ensure selective iodination at the 2-position of the oxazole ring.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
2-Iodo-4-methyloxazole-5-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom at the 2-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxazole derivatives or reduction to remove the iodine atom.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and organometallic reagents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) are used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed.
Major Products
The major products formed from these reactions include substituted oxazole derivatives, oxidized oxazole compounds, and reduced forms of the original compound .
Scientific Research Applications
2-Iodo-4-methyloxazole-5-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibitors and as a probe in biochemical assays.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Iodo-4-methyloxazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom and the carboxylic acid group play crucial roles in binding to these targets, leading to inhibition or modulation of their activity . The exact pathways and molecular interactions depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
- 2-Iodo-5-methyloxazole-4-carboxylic acid
- 3-Iodo-2-(trifluoromethyl)benzonitrile
- 6-Chloro-4-(trifluoromethyl)nicotinic acid
Uniqueness
2-Iodo-4-methyloxazole-5-carboxylic acid is unique due to its specific substitution pattern on the oxazole ring, which imparts distinct chemical reactivity and biological activity. The presence of the iodine atom at the 2-position and the carboxylic acid group at the 5-position makes it a versatile intermediate for various synthetic applications .
Properties
IUPAC Name |
2-iodo-4-methyl-1,3-oxazole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4INO3/c1-2-3(4(8)9)10-5(6)7-2/h1H3,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUYZAIZJPLICGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=N1)I)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4INO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.99 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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